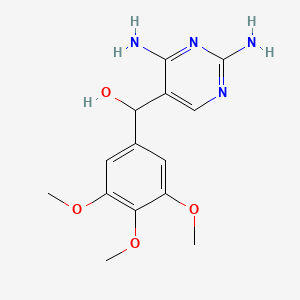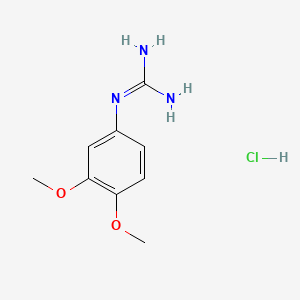
N-(3,4-Dimethoxyphenyl)guanidine Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-Dimethoxyphenyl)guanidine Hydrochloride is a guanidine derivative with the CAS Number: 855890-38-9 . It has a molecular weight of 231.68 and is typically found in powder form . It is stored at room temperature .
Synthesis Analysis
While specific synthesis methods for N-(3,4-Dimethoxyphenyl)guanidine Hydrochloride were not found, a one-pot approach towards N, N ′-disubstituted guanidines from N -chlorophthalimide, isocyanides, and amines has been reported . This strategy provides efficient access to diverse guanidines .Molecular Structure Analysis
The IUPAC name for this compound is 1-(3,4-dimethoxyphenyl)guanidine hydrochloride . The Inchi Code is 1S/C9H13N3O2.ClH/c1-13-7-4-3-6 (12-9 (10)11)5-8 (7)14-2;/h3-5H,1-2H3, (H4,10,11,12);1H .Physical And Chemical Properties Analysis
N-(3,4-Dimethoxyphenyl)guanidine Hydrochloride is a powder that is stored at room temperature . It has a melting point of 221-223 degrees Celsius .Aplicaciones Científicas De Investigación
Guanidines as DNA Minor Groove Binders and Kinase Inhibitors
- Application : Guanidines have been found to bind to the minor groove of DNA, potentially interfering with processes such as transcription and replication . They have also been investigated as kinase inhibitors, which could have implications in the treatment of diseases such as cancer .
- Methods : The synthesis of these guanidines typically involves the reaction of an amine with an activated guanidine precursor, followed by deprotection to yield the corresponding free guanidine .
- Results : While specific results for “N-(3,4-Dimethoxyphenyl)guanidine Hydrochloride” or “2-(3,4-Dimethoxyphenyl)guanidine;hydrochloride” were not found, guanidines in general have shown promise in these applications .
Guanidines Targeting α2-Noradrenaline Receptors
- Application : Guanidines have been studied for their potential to act as antagonists for α2-noradrenaline receptors . This could have potential applications in the treatment of conditions such as hypertension and psychiatric disorders .
- Methods : The synthesis of these guanidines would likely involve similar methods to those described above .
- Results : While specific results for “N-(3,4-Dimethoxyphenyl)guanidine Hydrochloride” or “2-(3,4-Dimethoxyphenyl)guanidine;hydrochloride” were not found, guanidines in general have shown potential in these applications .
Safety And Hazards
Propiedades
IUPAC Name |
2-(3,4-dimethoxyphenyl)guanidine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2.ClH/c1-13-7-4-3-6(12-9(10)11)5-8(7)14-2;/h3-5H,1-2H3,(H4,10,11,12);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEURWQZJKFZVHK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N=C(N)N)OC.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-Dimethoxyphenyl)guanidine Hydrochloride | |
CAS RN |
855890-38-9 |
Source


|
| Record name | N-(3,4-dimethoxyphenyl)guanidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,3-Dioxolo[4,5-h]quinazolin-6(7H)-one, 7-amino-8-methyl-](/img/no-structure.png)
![(10S,13S)-10,13-dimethyl-17-(2-methyl-1,3-dioxolan-2-yl)spiro[1,2,4,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]](/img/structure/B569966.png)
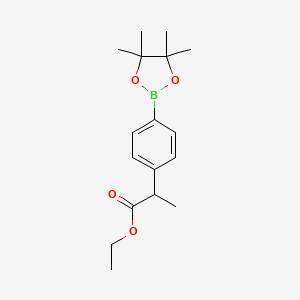
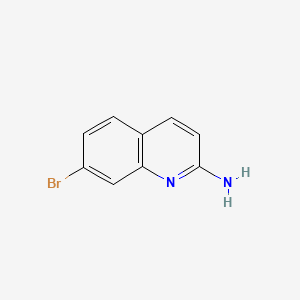
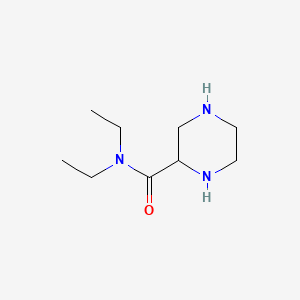


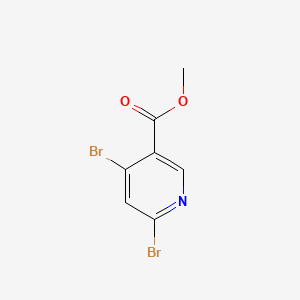
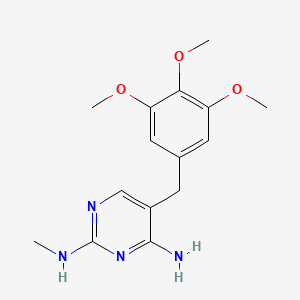
![6-Methyl-1H-pyrazolo[3,4-B]pyrazin-3-OL](/img/structure/B569977.png)
![Thieno[3,4-B]pyridine-2,4-diol](/img/structure/B569980.png)


